7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by distinct substituents at positions 7 and 8 of the purine core. Position 8 is substituted with a [[4-(4-methoxyphenyl)piperazin-1-yl]methyl] moiety, introducing a tertiary amine for hydrogen bonding and a methoxyphenyl group that may influence receptor selectivity. The 1,3-dimethyl groups at the purine core likely stabilize the molecule against metabolic degradation .
Properties
Molecular Formula |
C26H29FN6O3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O3/c1-29-24-23(25(34)30(2)26(29)35)33(16-18-4-6-19(27)7-5-18)22(28-24)17-31-12-14-32(15-13-31)20-8-10-21(36-3)11-9-20/h4-11H,12-17H2,1-3H3 |
InChI Key |
IFIOTVPRWBSFSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits several significant pharmacological properties:
Antidepressant Activity
Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression. The presence of the piperazine moiety enhances its affinity for serotonin receptors, making it a candidate for further investigation in antidepressant therapies .
Antipsychotic Effects
The piperazine structure is also associated with antipsychotic activity. Compounds similar to this one have demonstrated high affinity for dopamine receptors, suggesting potential use in managing psychotic disorders .
Antitumor Properties
Preliminary studies suggest that 7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione may inhibit tumor cell proliferation. It appears to modulate cell signaling pathways involved in cancer progression, indicating its potential as an anticancer agent .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with various molecular targets suggests it could help in mitigating neurodegeneration .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Antidepressant Activity : A study demonstrated that derivatives showed significant inhibition of serotonin reuptake in vitro, correlating with antidepressant-like effects in animal models.
- Antitumor Activity : In vitro assays against various cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of purine-2,6-dione derivatives with modifications at positions 7 and 6. Below is a detailed comparison with structurally related analogs:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Observations:
Position 7 Modifications: The 4-fluorophenylmethyl group (target compound) increases lipophilicity compared to the hydroxypropyl-phenoxy group in or the phenylpropyl group in . Fluorine’s electronegativity may enhance binding to hydrophobic pockets with polar edges.
Position 8 Modifications: The 4-(4-methoxyphenyl)piperazine in the target compound provides a dual functional group: the methoxy group may engage in hydrogen bonding, while the piperazine enhances solubility via basicity. This contrasts with the 4-methylpiperazine in , which lacks hydrogen-bonding capacity, or the 2-hydroxyethylpiperazine in , which offers additional hydrophilic interactions .
Physicochemical Implications :
- The methoxyphenyl group in the target compound (logP ~2.8 estimated) balances solubility and permeability better than the purely hydrophobic phenylpropyl substituents in (logP >3.5).
- Piperazine derivatives with polar groups (e.g., hydroxyethyl in ) exhibit higher aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Purine core : A bicyclic structure that is fundamental to various biological processes.
- Substituents : The presence of a fluorophenyl group and a methoxyphenyl piperazine moiety enhances its pharmacological properties.
Molecular Formula
- Molecular Formula : C₂₁H₂₃F N₄O₃
- Molecular Weight : 392.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Key findings include:
- Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptors : Moderate affinity for D2 receptors has been noted, suggesting potential applications in treating psychotic disorders .
- Equilibrative Nucleoside Transporters (ENTs) : Recent studies indicate that compounds similar to this purine derivative can act as inhibitors of ENTs, which play a crucial role in nucleoside transport and metabolism .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antidepressant-like Effects : The compound has shown promising results in animal models for depression, suggesting its potential as an antidepressant agent due to its serotonergic activity.
- Anxiolytic Properties : Behavioral tests indicate that the compound may reduce anxiety-like behaviors in rodents, supporting its use in anxiety disorders .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacodynamics of the compound:
- Efficacy in Models of Depression : In a study using forced swim tests, the compound demonstrated significant reductions in immobility time, indicative of antidepressant-like effects. These results were comparable to established antidepressants .
- Safety Profile : Toxicology studies revealed no significant adverse effects at therapeutic doses, highlighting its potential safety for clinical applications .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
